N-[1-(1-Benzofuran-2-yl)ethyl]-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide
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Description
N-[1-(1-Benzofuran-2-yl)ethyl]-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide is a useful research compound. Its molecular formula is C21H22N2O4S and its molecular weight is 398.48. The purity is usually 95%.
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Mechanism of Action
Benzofuran
Benzofuran is a fundamental structure that occurs naturally in many compounds with various biological activities. Both synthetic and natural compounds that contain benzofuran fragments have exhibited exciting pharmaceutical and agrochemical activity . Benzofuran compounds are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae .
Biological Activity
N-[1-(1-Benzofuran-2-yl)ethyl]-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide, a compound with a complex structure, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of the biological activity of this compound, including its mechanism of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a benzofuran moiety and an ethenyl sulfonamide group, which contribute to its unique pharmacological profile. The molecular formula is C20H22N2O3S, and its IUPAC name reflects its intricate structure.
Structural Features
Feature | Description |
---|---|
Benzofuran Moiety | Provides a framework for biological activity. |
Ethenyl Group | Enhances interaction with biological targets. |
Sulfonamide Functionality | Imparts unique pharmacological properties. |
The biological activity of this compound is primarily attributed to its interaction with various biological pathways:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially impacting drug metabolism and efficacy.
- Receptor Binding : The compound may exhibit affinity for certain receptors, including those related to neurotransmission and pain modulation.
Pharmacological Effects
Research indicates several key pharmacological effects associated with this compound:
- Analgesic Properties : Studies have shown that it may possess analgesic effects comparable to traditional pain relievers.
- Anti-inflammatory Activity : The compound has demonstrated potential in reducing inflammation in various in vitro models.
- Antitumor Activity : Preliminary data suggest that it may inhibit the growth of certain cancer cell lines, warranting further investigation.
Case Studies
-
Analgesic Efficacy in Animal Models :
- A study conducted on rodents indicated that administration of the compound resulted in significant pain relief compared to control groups, suggesting its potential as an analgesic agent.
-
In Vitro Cancer Cell Line Studies :
- Research involving human cancer cell lines demonstrated that the compound inhibited cell proliferation and induced apoptosis, highlighting its antitumor potential.
-
Inflammation Reduction in Experimental Models :
- In models of acute inflammation, the compound reduced markers of inflammation significantly, suggesting a mechanism that may involve inhibition of pro-inflammatory cytokines.
Properties
IUPAC Name |
N-[1-(1-benzofuran-2-yl)ethyl]-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S/c1-15-7-9-17(10-8-15)11-12-28(25,26)22-14-21(24)23-16(2)20-13-18-5-3-4-6-19(18)27-20/h3-13,16,22H,14H2,1-2H3,(H,23,24)/b12-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSZIVYJPTNXVLU-VAWYXSNFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)NCC(=O)NC(C)C2=CC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCC(=O)NC(C)C2=CC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.